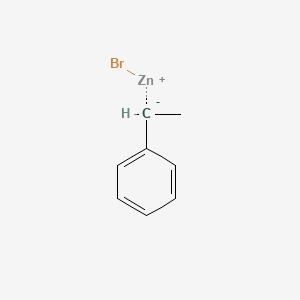

A-Methylbenzylzinc bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antioxidant Activity and Marine Algae Derivatives

A study by Duan, Li, and Wang (2007) on marine red algae, Symphyocladia latiuscula, identified compounds with potent antioxidant activities. These compounds are highly brominated mono- and bis-phenols, demonstrating the utility of brominated compounds, similar in reactivity to α-Methylbenzylzinc bromide, in synthesizing molecules with radical-scavenging properties (Duan, Li, & Wang, 2007).

Alternatives to Methyl Bromide for Pest Management

Research by Schneider et al. (2003) explores alternatives to methyl bromide for pest and pathogen control in agriculture. While not directly mentioning α-Methylbenzylzinc bromide, the study underscores the broader search for effective compounds to replace environmentally harmful pesticides (Schneider et al., 2003).

Pyrolysis and Radical Studies

Fernandes, Gebert, and Hippler (2002) investigated the thermal decomposition of methylbenzyl radicals, providing insights into the reactivity and stability of carbon-centered radicals derived from brominated precursors, akin to the behavior of α-Methylbenzylzinc bromide derivatives (Fernandes, Gebert, & Hippler, 2002).

Synthesis and Reactivity of Bromophenols

The research on bromophenols, including those from marine sources, highlights the importance of brominated compounds in synthesizing molecules with diverse biological activities and potential applications in drug discovery and material science. For example, Xu et al. (2004) isolated dibenzyl bromophenols with varied dimerization patterns from the brown alga Leathesia nana, showcasing the potential of brominated compounds in natural product synthesis and medicinal chemistry (Xu et al., 2004).

Properties

| { "Design of the Synthesis Pathway": "The synthesis of A-Methylbenzylzinc bromide can be achieved through a Grignard reaction between A-Methylbenzyl bromide and metallic zinc in the presence of a suitable solvent.", "Starting Materials": [ "A-Methylbenzyl bromide", "Metallic zinc", "Suitable solvent" ], "Reaction": [ "Add metallic zinc to a flask containing the suitable solvent", "Add A-Methylbenzyl bromide dropwise to the flask while stirring vigorously", "Heat the mixture under reflux for several hours", "Allow the mixture to cool to room temperature", "Add anhydrous ether to the mixture to quench the reaction", "Filter the mixture to remove any solid impurities", "Add anhydrous ether to the filtrate to precipitate the A-Methylbenzylzinc bromide product", "Collect the product by filtration and wash with anhydrous ether", "Dry the product under vacuum to obtain A-Methylbenzylzinc bromide" ] } | |

| 85459-20-7 | |

Molecular Formula |

C8H9ClZn |

Molecular Weight |

206.0 g/mol |

IUPAC Name |

chlorozinc(1+);ethylbenzene |

InChI |

InChI=1S/C8H9.ClH.Zn/c1-2-8-6-4-3-5-7-8;;/h2-7H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

KANYAGWTVSYXEU-UHFFFAOYSA-M |

SMILES |

C[CH-]C1=CC=CC=C1.[Zn+]Br |

Canonical SMILES |

C[CH-]C1=CC=CC=C1.Cl[Zn+] |

Pictograms |

Flammable |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1588074.png)